molecular formula C13H14N4OS B12764577 1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone CAS No. 126936-19-4

1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone

Cat. No.: B12764577
CAS No.: 126936-19-4
M. Wt: 274.34 g/mol
InChI Key: SLWZBFPPEHRWIB-OQLLNIDSSA-N
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Description

1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone typically involves the reaction of 1H-Pyrrole-2-carboxaldehyde with 4-(m-methoxyphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Condensation: It can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activities, making it a candidate for studies on its antiviral, antibacterial, and anticancer properties.

    Medicine: Due to its potential biological activities, it is being investigated for therapeutic applications.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It can also bind to receptors, altering cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone can be compared with other thiosemicarbazones and pyrrole derivatives. Similar compounds include:

    1H-Pyrrole-2-carboxaldehyde: A precursor in the synthesis of the compound.

    4-(m-methoxyphenyl)thiosemicarbazide: Another precursor.

    Other thiosemicarbazones: Compounds with similar structures but different substituents.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.

Properties

CAS No.

126936-19-4

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-[(E)-1H-pyrrol-2-ylmethylideneamino]thiourea

InChI

InChI=1S/C13H14N4OS/c1-18-12-6-2-4-10(8-12)16-13(19)17-15-9-11-5-3-7-14-11/h2-9,14H,1H3,(H2,16,17,19)/b15-9+

InChI Key

SLWZBFPPEHRWIB-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=S)N/N=C/C2=CC=CN2

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NN=CC2=CC=CN2

Origin of Product

United States

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